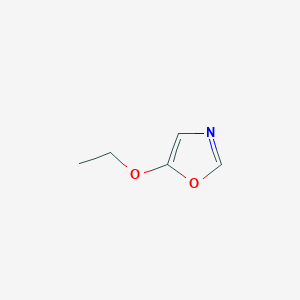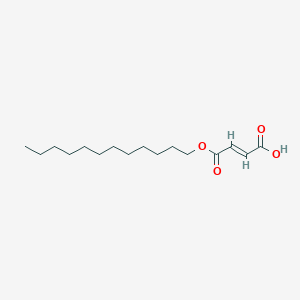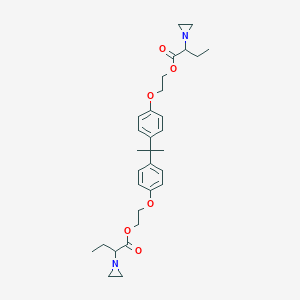
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate), also known as IBEA, is a chemical compound that has been used in various scientific research applications. It is a bifunctional crosslinking agent that has been widely used in the fields of biochemistry and materials science due to its unique properties.
Mecanismo De Acción
The mechanism of action of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) involves the formation of covalent bonds between the functional groups of the crosslinking agent and the molecules in the polymer network or hydrogel. This results in the formation of a three-dimensional structure that is stable and resistant to degradation.
Efectos Bioquímicos Y Fisiológicos
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to handle the compound with care and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) is its ability to form stable and crosslinked structures. This makes it a useful tool for the synthesis of hydrogels and polymer networks. Additionally, (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) is relatively easy to synthesize and is commercially available.
One of the limitations of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) is its reactivity. It can react with a wide range of functional groups, which can make it difficult to control the crosslinking process. Additionally, the crosslinking process can be sensitive to environmental factors such as temperature and pH, which can affect the final properties of the material.
Direcciones Futuras
There are several future directions for the use of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) in scientific research. One area of interest is the use of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) in the synthesis of stimuli-responsive hydrogels. These are materials that can respond to external stimuli such as temperature, pH, or light, and can be used in a variety of applications such as drug delivery and tissue engineering.
Another area of interest is the use of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) in the synthesis of self-healing materials. These are materials that can repair themselves when damaged, which can be useful in applications such as coatings and adhesives.
Conclusion:
In conclusion, (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) is a bifunctional crosslinking agent that has been widely used in scientific research. It has unique properties that make it useful in the synthesis of hydrogels and polymer networks. While there are limitations to its use, there are also many future directions for its application in scientific research.
Métodos De Síntesis
The synthesis of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) involves the reaction of isopropylidenebis(p-phenyleneoxyethylene) with alpha-ethylaziridine-1-acetate. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in common organic solvents such as methanol, ethanol, and acetone.
Aplicaciones Científicas De Investigación
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) has been used in a variety of scientific research applications. It has been used as a crosslinking agent in the synthesis of hydrogels, which are materials that can absorb and retain large amounts of water. Hydrogels have a wide range of applications, including drug delivery, tissue engineering, and wound healing.
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) has also been used as a crosslinking agent in the synthesis of polymer networks. Polymer networks are materials that have a three-dimensional structure and are used in a variety of applications such as coatings, adhesives, and composites.
Propiedades
Número CAS |
13320-34-8 |
|---|---|
Nombre del producto |
(Isopropylidene)bis(p-phenyleneoxyethylene) bis(alpha-ethylaziridine-1-acetate) |
Fórmula molecular |
C31H42N2O6 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
2-[4-[2-[4-[2-[2-(aziridin-1-yl)butanoyloxy]ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-(aziridin-1-yl)butanoate |
InChI |
InChI=1S/C31H42N2O6/c1-5-27(32-15-16-32)29(34)38-21-19-36-25-11-7-23(8-12-25)31(3,4)24-9-13-26(14-10-24)37-20-22-39-30(35)28(6-2)33-17-18-33/h7-14,27-28H,5-6,15-22H2,1-4H3 |
Clave InChI |
ZFUFVBRQJLAZNT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)N3CC3)N4CC4 |
SMILES canónico |
CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)N3CC3)N4CC4 |
Otros números CAS |
13320-34-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
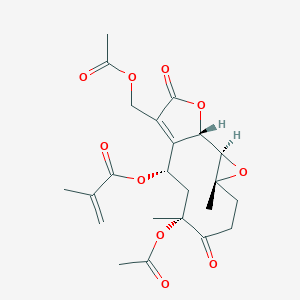
![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)

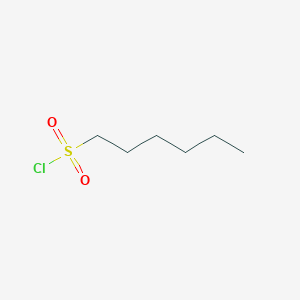

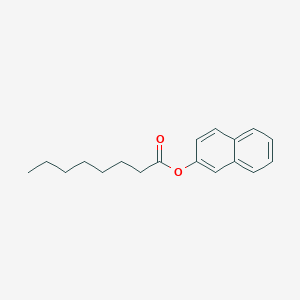



![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
